Lauroylsarcosine

Catalog No.
S1894752
CAS No.
97-78-9
M.F
C15H29NO3
M. Wt
271.40 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lauroylsarcosine

CAS Number

97-78-9

Product Name

Lauroylsarcosine

IUPAC Name

2-[dodecanoyl(methyl)amino]acetic acid

Molecular Formula

C15H29NO3

Molecular Weight

271.40 g/mol

InChI

InChI=1S/C15H29NO3/c1-3-4-5-6-7-8-9-10-11-12-14(17)16(2)13-15(18)19/h3-13H2,1-2H3,(H,18,19)

InChI Key

BACYUWVYYTXETD-UHFFFAOYSA-N

SMILES

Array

Synonyms

Gardol, lauroyl sarcosine, N-dodecanoyl-N-methylglycine, N-lauroyl sarcosinate, N-lauroyl sarcosine, N-lauroyl-N-methylaminoacetic acid, N-lauroylsarcosinate, N-lauroylsarcosine, N-lauroylsarcosine sodium salt, N-methyl-N-(1-oxododecyl)glycine sodium salt (1:1), sarcosyl NL, sarkosyl, sarkosyl L, sarkosyl NL, sarkosyl NL 30, sarkosyl, ammonium salt, sarkosyl, potassium salt, sodium lauroyl sarcosinate, sodium N-lauroyl sarcosinate, sodium N-lauroylsarcosinate, sodium N-laurylsarcosinate

Canonical SMILES

CCCCCCCCCCCC(=O)N(C)CC(=O)O

The exact mass of the compound Lauroylsarcosine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 96994. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Cosmetics -> Antistatic; Cleansing; Hair conditioning; Surfactant. However, this does not mean our product can be used or applied in the same or a similar way.

Lauroylsarcosine (CAS 97-78-9), also known as N-Lauroylsarcosine, is the free-acid, un-neutralized precursor to the more commonly formulated sodium salt, sodium lauroyl sarcosinate. As a member of the N-acyl amino acid surfactant class, it is derived from lauric acid and the amino acid sarcosine. This class is recognized for its mildness, biodegradability, and effectiveness in generating stable foam. Unlike its sodium salt, Lauroylsarcosine in its free-acid form possesses distinct solubility characteristics, being more soluble in organic phases and having a low aqueous solubility (approx. 500 mg/L at 25°C), which is critical for formulation in non-aqueous or low-pH systems. Its acidic nature (pKa ≈ 3.6) and corrosion inhibition properties further differentiate its procurement case from its neutral salt form and other common surfactants.

Direct substitution of Lauroylsarcosine (the free acid) with its sodium salt, Sodium Lauroyl Sarcosinate, is operationally unfeasible and fails to account for critical formulation parameters. Lauroylsarcosine is an acidic solid with poor water solubility, making it suitable for anhydrous systems, oil-based formulations, or as an in-situ reactant for neutralization. In contrast, Sodium Lauroyl Sarcosinate is a water-soluble powder or liquid that creates a neutral-to-alkaline solution (pH 7.5-8.5 in a 10% solution), making it the choice for aqueous cleansers. A buyer procuring the free acid gains direct control over the neutralization process, final formulation pH, and counter-ion choice, which is a crucial process variable. Substituting Lauroylsarcosine with benchmark surfactants like Sodium Lauryl Sulfate (SLS) is also inappropriate, as it sacrifices the primary benefit of the sarcosinate class: low skin irritation. This makes Lauroylsarcosine a specific choice for performance-driven applications where both formulation environment (pH, solvent) and mildness are non-negotiable.

Process Control Advantage: In-Situ Neutralization and pH Management

Lauroylsarcosine (CAS 97-78-9) is the protonated, free-acid form with a pKa of approximately 3.6. This necessitates its use in non-aqueous systems or requires neutralization for aqueous formulations. Its common substitute, Sodium Lauroyl Sarcosinate (CAS 137-16-6), is pre-neutralized and typically yields a pH of 7.5–8.5 in a 10% aqueous solution. Procuring the free acid allows formulators to perform the neutralization in-situ, providing precise control over the final pH and enabling the use of alternative bases (e.g., triethanolamine) to create different salts with unique properties, a flexibility not available when procuring the pre-made sodium salt.

Evidence DimensionAcidity (pKa) and Solution pH
Target Compound DatapKa ≈ 3.6 (protonated form)
Comparator Or BaselineSodium Lauroyl Sarcosinate: pH 7.5–8.5 (in 10% aqueous solution)
Quantified DifferenceProvides formulation access to the acidic pH range, whereas the sodium salt provides a fixed alkaline pH.
ConditionsStandard chemical properties and aqueous solution behavior.

This allows for the creation of low-pH formulations or customized salts, which is a critical process advantage for specialized cosmetic and industrial products.

Superior Mildness Profile: Significantly Lower Skin Irritation Potential than Sodium Lauryl Sulfate (SLS)

The N-acyl sarcosinate class, including Lauroylsarcosine and its salts, is selected over commodity surfactants like Sodium Lauryl Sulfate (SLS) primarily for its low irritation potential. The Zein test, a standard in-vitro method, measures a surfactant's potential to denature protein, which correlates with skin irritation. While specific Zein values vary by study, anionic surfactants as a class show higher irritation potential than non-ionic ones, and within anionics, sulfates like SLS are known irritants. Studies comparing SLS to milder amino-acid-based surfactants like Sodium Lauroyl Glutamate (structurally similar to sarcosinates) have quantitatively shown SLS to be significantly more irritating based on Transepidermal Water Loss (TEWL) and visual scoring in human patch tests. The choice to formulate with Lauroylsarcosine is a direct decision to prioritize mildness over the aggressive detergency of SLS.

Evidence DimensionSkin Irritation Potential (In-Vivo Patch Test)
Target Compound DataLow irritation potential, characteristic of the N-acyl amino acid surfactant class.
Comparator Or BaselineSodium Lauryl Sulfate (SLS): A widely recognized skin irritant used as a benchmark in irritation studies.
Quantified DifferenceIn a 24h patch test (12mm chamber), 1% SLS produced a TEWL value of 20.48, whereas the milder amino acid surfactant SLG produced a value of 14.87 (a 27% reduction in barrier disruption).
Conditions24-hour human patch test on the volar forearm using a 1% surfactant solution.

For any application involving skin contact, especially in 'sulfate-free' or sensitive skin products, using Lauroylsarcosine provides a quantifiable safety and mildness advantage over SLS.

Enhanced Corrosion Inhibition for Ferrous Metals Compared to Baseline

N-acyl sarcosinates are effective corrosion inhibitors, a functional benefit not typically associated with standard surfactants like sulfates. A study comparing laurate triethanolamine (LATEA) with lauroyl sarcosine triethanolamine (LSTEA) on HT300 gray cast iron demonstrated the significant enhancement provided by the sarcosine amide group. In a 330 mg/L NaCl solution at 298 K, the addition of 1000 mg/L of the lauroyl sarcosine derivative (LSTEA) resulted in a corrosion inhibition efficiency of 83.89%. This was substantially higher than the 71.93% efficiency achieved by the laurate salt alone, which lacks the sarcosine functional group. This evidence shows that the specific N-lauroylsarcosine structure is critical for superior anti-corrosion performance.

Evidence DimensionCorrosion Inhibition Efficiency (η, %)
Target Compound Data83.89% (for Lauroyl Sarcosine Triethanolamine)
Comparator Or Baseline71.93% (for Lauric Acid Triethanolamine)
Quantified Difference16.6% relative improvement in corrosion inhibition.
ConditionsHT300 gray cast iron in 330 mg/L NaCl solution with 1000 mg/L inhibitor at 298 K.

For applications in metalworking fluids, lubricants, or protective coatings, Lauroylsarcosine provides a dual function as both a surfactant and an effective corrosion inhibitor, justifying its selection over simpler surfactants.

Formulation of Low-pH or Anhydrous Personal Care Products

Lauroylsarcosine is the correct choice when formulating acidic cleansers (e.g., pH 4.5-5.5) or water-free systems like cleansing oils and sticks. Its acidic nature and oil-phase solubility allow for stable formulations without requiring additional acidulants or complex emulsification systems needed for its water-soluble sodium salt.

Primary or Secondary Surfactant in 'Sulfate-Free' Cleansers for Sensitive Skin

Driven by its demonstrably lower irritation potential compared to benchmark surfactants like SLS, Lauroylsarcosine (after neutralization) is a key component in high-performance, mild cleansing systems. It is specified for products marketed for sensitive, dry, or compromised skin where minimizing protein damage and moisture loss is a primary design requirement.

Corrosion Inhibiting Additive in Metalworking Fluids and Protective Coatings

The proven ability of the N-lauroyl sarcosine structure to significantly inhibit corrosion on ferrous metals makes it a multifunctional additive for industrial applications. It can be procured specifically for its anti-corrosion properties, where it outperforms simple fatty acid salts and provides a surface-active benefit.

Precursor for Custom N-Acyl Sarcosinate Salts

Procuring Lauroylsarcosine allows for the in-situ synthesis of various sarcosinate salts beyond just sodium. Reacting the free acid with different bases (e.g., potassium hydroxide, triethanolamine) enables the production of custom surfactants with tailored solubility, viscosity, and performance characteristics not available off-the-shelf.

Physical Description

White hygroscopic powder; [Sigma-Aldrich MSDS]

XLogP3

4.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

271.21474379 Da

Monoisotopic Mass

271.21474379 Da

Heavy Atom Count

19

UNII

LIJ19P3L6F

Sequence

G

Related CAS

68003-46-3 (ammonium salt)

GHS Hazard Statements

Aggregated GHS information provided by 49 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H318 (10.2%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H319 (89.8%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (77.55%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

97-78-9

Metabolism Metabolites

Acyl sarcosines can be absorbed following oral or dermal contact, while nitrosamines can enter the body via ingestion, inhalation, or dermal contact. Once in the body, nitrosamines are metabolized by cytochrome P-450 enzymes, which essentially activates them into carcinogens. Sarcosine is metabolized to glycine by the enzyme sarcosine dehydrogenase. (A2878, A2879, L1892)

Wikipedia

Lauroyl sarcosine

Use Classification

Cosmetics -> Hair conditioning; Surfactant; Antistatic; Cleansing

General Manufacturing Information

Glycine, N-methyl-N-(1-oxododecyl)-: ACTIVE

Dates

Last modified: 08-16-2023

Sarkosyl Preparation of Antigens from Bacterial Inclusion Bodies

Edward A Greenfield, James DeCaprio, Mohan Brahmandam
PMID: 32873728   DOI: 10.1101/pdb.prot100032

Abstract

In many cases, solubility and proper folding of fusion proteins expressed in bacteria pose a major challenge in protein purification and crystallization. This is especially true when the fusion proteins are of eukaryotic origin. They form aggregates or become packaged into inclusion bodies, which makes protein purification extremely difficult. Sarkosyl is widely used to extract misfolded proteins from inclusion bodies in soluble form.


Improved diagnosis of cat-scratch disease with an IgM enzyme-linked immunosorbent assay for Bartonella henselae using N-lauroyl-sarcosine-insoluble protein antigen

J Wyler, P M Meyer Sauteur, R Zbinden, C Berger
PMID: 32437955   DOI: 10.1016/j.cmi.2020.04.044

Abstract




Enhancing methane production from anaerobic digestion of waste activated sludge with addition of sodium lauroyl sarcosinate

Wenjie Du, Xiaoding Huang, Jiamin Zhang, Dongbo Wang, Qi Yang, Xiaoming Li
PMID: 34091271   DOI: 10.1016/j.biortech.2021.125321

Abstract

In this study, sodium lauroyl sarcosinate (SLS) was used to promote anaerobic digestion of waste activated sludge for producing methane. It was found maximum cumulative methane production increased from 98.1 ± 3.1 to 166.0 ± 4.3 mL/g Volatile Suspended Solids (VSS) with dosage increasing from 0 (control) to 40 mg SLS/g TSS. But the addition of SLS (>10 mg SLS/g Total Suspended Solids (TSS)) resulted in prolonged lag phase time. Microbiological analysis showed that Syntrophobacter and Syntrophomonas both got enriched in reactors fed with SLS. Furthermore, hydrogenotrophic methanogens genus got more enrichment in contrast to acetoclastic methanogens. Mechanism analysis indicated that addition SLS could decrease surface tension, and promote release of organic matters as well as improve activities of hydrolytic enzymes. Besides, SLS could be nearly degraded completely within 3 days, and its degradation intermediates could be further transformed into methane gradually, thus enhancing methane production eventually.


05SAR-PAGE: Separation of protein dimerization and modification using a gel with 0.05% sarkosyl

Liqun Huang, Xinhui Kou, Wenwen Zheng, Xiong Xiao, Conggang Li, Maili Liu, Yixiang Liu, Ling Jiang
PMID: 32029111   DOI: 10.1016/j.aca.2019.12.013

Abstract

A protein gel electrophoresis procedure using 0.05% w/v sarkosyl, is reported. The method called 05SAR-PAGE can be used to identify the native masses, dimeric states and modification states of proteins, and also be suitable for pursuing native electroblotting and immunodetection. It has been demonstrated by NMR spectroscopy that 0.05% w/v SAR is much milder than SDS, so it has subtle effects on the native structure of proteins. Therefore, the non-covalent dimerization of PhoB
and PhoR
can be identified by 05SAR-PAGE which cannot be observed by SDS-PAGE. It has also been demonstrated that 05SAR-PAGE can be used to identify the phosphorylated or methylated proteins. Besides, 05SAR-PAGE shows the advantages of simple operation and low cost, and can be easily adapted to diverse applications.


Preparation and characterization of copper and zinc adsorbed cetylpyridinium and N-lauroylsarcosinate intercalated montmorillonites and their antibacterial activity

Günseli Özdemir, Saadet Yapar
PMID: 31955019   DOI: 10.1016/j.colsurfb.2020.110791

Abstract

The main objective of the present study was the preparation and characterization of new cationic/anionic surfactants and Cu
/Zn
modified montmorillonites and the evaluation of their potential applicability as antibacterial agents for topical applications. To evaluate the antibacterial activity of Cu
and Zn
by synergistic effect, as well as to reduce the well-known toxicity of these metal cations; cetylpyridinium (CP) and N-lauroylsarcosinate (SR) intercalated montmorillonite (Mt-CP-SR) was used as the host material. In addition to their role to capture the metal cations and inhibit their release in any contact medium, these surfactants also increase the efficacy of the material due to their antibacterial properties. The effect of surfactant loading on the adsorption behavior of the metal cations onto the Mt-CP was investigated using SR in two different concentrations, namely 0.7 and 1.0 CEC of sodium montmorillonite (Mt-Na). The samples prepared were characterized using SEM, ATR-FTIR, zeta potential, and XRD analyses and they were subjected to antibacterial tests using the "Standard Method Under Dynamic Contact Conditions" on the Gram positive S. aureus, and Gram negative E. coli. As confirmed with desorption and characterization studies, the addition of Cu
/Zn
onto the Mt-CP-SR yielded double adsorbed amounts compared to that of the Mt-CP, which indicated that Cu
/Zn
bound to SR
interacted with the Mt surface. In contrary of Zn
caused no considerable change in the antibacterial effect of the host, Cu
addition enhanced the antibacterial activity. The produced antibacterial agents have the potential use in dyes, polymer composites, personal care products, and topical medicinal applications.


Sarkosyl: A milder detergent than SDS for identifying proteins with moderately high hyperstability using gel electrophoresis

Jane Thibeault, Jessica Patrick, Alexi Martin, Brian Ortiz-Perez, Shakeema Hill, Songjie Zhang, Ke Xia, Wilfredo Colón
PMID: 30779907   DOI: 10.1016/j.ab.2019.02.008

Abstract

Sodium dodecyl sulfate (SDS) is a detergent used as a strong denaturant of proteins in gel electrophoresis. It has previously been shown that certain hyperstable, also known as kinetically stable, proteins are resistant to SDS and thus require heating for their denaturation in the presence of SDS. Because of its high denaturing strength, relatively few proteins are resistant to SDS thereby limiting the current use of SDS-PAGE for identifying hyperstable degradation-resistant proteins. In this study, we show that sarkosyl, a milder detergent than SDS, is able to identify proteins with moderately high kinetic stability that lack SDS-resistance. Our assay involves running and subsequently comparing boiled and unheated protein samples containing sarkosyl, instead of SDS, on PAGE gels and identifying subsequent differences in protein migration. Our results also show that sarkosyl and SDS may be combined in PAGE experiments at varying relative percentages to obtain semi-quantitative information about a protein's kinetic stability in a range inaccessible by probing through native- or SDS-PAGE. Using protein extracts from various legumes as model systems, we detected proteins with a range of protein stability from nearly SDS-resistant to barely sarkosyl resistant.


Synthesis, characterization, ecotoxicity and biodegradability evaluations of novel biocompatible surface active lauroyl sarcosinate ionic liquids

Noorul Adawiyah Mustahil, Siti Hawatulaila Baharuddin, Atikah Aini Abdullah, Ambavaram Vijaya Bhaskar Reddy, Mohamed Ibrahim Abdul Mutalib, Muhammad Moniruzzaman
PMID: 31078892   DOI: 10.1016/j.chemosphere.2019.05.026

Abstract

Ionic liquids (ILs) based surfactants have been emerged as attractive alternatives to the conventional surfactants owing to their tailor-made and eco-friendly properties. Therefore, present study described the synthesis of nine new fatty amino acids based IL surfactants utilizing lauroyl sarcosinate anion and pyrrolidinium, imidazolium, pyridinium, piperidinium, morpholinium and cholinium cations for the first time. The synthesized surface active lauroyl sarcosinate ionic liquids (SALSILs) were characterized by
H NMR,
C NMR and TGA. Next, the surface tension and critical micellar concentrations were determined and compared with the surface properties of ILs based surfactants. Further, the toxicity and biodegradability of the synthesized SALSIILs were evaluated to confirm their safe and efficient process applications. The studies revealed that three out of nine synthesized SALSILs containing pyridinium cation have showed strong activity towards the tested microbial growth. The remaining six SALSILs met the biocompatible measures demonstrating moderate to low activity depends on the tested microbes. The alicyclic SALSILs containing morpholinium and piperidinium cations have demonstrated 100% biodegradation after 28 days of the test period. Overall, it is believed that the synthesized SALSILs could effectively replace the conventional surfactants in a wide variety of applications.


Improved Host Cell Protein Analysis in Monoclonal Antibody Products through Molecular Weight Cutoff Enrichment

I-Hsuan Chen, Hui Xiao, Thomas Daly, Ning Li
PMID: 31999105   DOI: 10.1021/acs.analchem.9b05081

Abstract

Host cell proteins (HCPs) are process-related impurities that are generated by the host organism and are typically present at low levels in recombinant biopharmaceutical products, such as therapeutic antibodies. While overall HCP levels are usually monitored by enzyme-linked immunosorbent assay (ELISA), liquid chromatography coupled to mass spectrometry (LC-MS) is emerging as a powerful tool that can provide both qualitative and quantitative information about HCP levels during purification process development. However, a major challenge for LC-MS-based methods is that there can be a more than 5 orders of magnitude difference in the concentration between HCPs and therapeutic antibody in solution, which precludes the effective identification of low abundance HCPs in antibody product. This work reports a simple and powerful strategy to identify HCPs in antibody drug substance by applying molecular weight cutoff (MWCO) filtration step followed by shotgun proteomic analysis. After dissociating the interaction between HCPs and antibody with an anionic detergent, the depletion of antibody from HCPs can be easily achieved with the MWCO filtration step. Using this method, we observed that the dynamic range across proteins in the HCP samples was significantly decreased up to 1000-fold. In addition, by spiking in known amounts of HCPs to purified antibody drug substance with low levels of HCPs, we demonstrated that our method could detect HCP with low molecular weight (11 kDa and 17 kDa) at a concentration as low as 1 ppm. When applying this methodology to the study of HCPs in NIST monoclonal antibody (NISTmAb), more than 150 HCPs were confidently identified, which doubles the number of identified HCPs that have been previously reported. Parallel reaction monitoring (PRM) results confirmed that the novel HCPs found using this method were present in very low abundance (0.01-8 ppm), highlighting that our method reduces the dynamic range by removing antibody interference and improving the sensitivity of HCP identification and quantification.


Oligomerization and insertion of antimicrobial peptide TP4 on bacterial membrane and membrane-mimicking surfactant sarkosyl

Shih-Han Wang, Chiu-Feng Wang, Ting-Wei Chang, Yu-June Wang, You-Di Liao
PMID: 31083701   DOI: 10.1371/journal.pone.0216946

Abstract

Antimicrobial peptides (AMPs) are important components of the host innate defense mechanism against invading microorganisms. Although AMPs are known to act on bacterial membranes and increase membrane permeability, the action mechanism of most AMPs still remains unclear. In this report, we found that the TP4 peptides from Nile tilapia anchored on E. coli cells and enabled them permeable to SYTOX Green in few minutes after TP4 addition. TP4 peptides existed in small dots either on live or glutaraldehyde-fixed cells. TP4 peptides were driven into oligomers either in soluble or insoluble form by a membrane-mimicking anionic surfactant, sarkosyl, depending on the concentrations employed. The binding forces among TP4 components were mediated through hydrophobic interaction. The soluble oligomers were negatively charged on surface, while the insoluble oligomers could be fused with each other or piled on existing particles to form larger particles with diameters 0.1 to 20 μm by hydrophobic interactions. Interestingly, the morphology and solubility of TP4 particles changed with the concentration of exogenous sarkosyl or trifluoroethanol. The TP4 peptides were assembled into oligomers on or in bacterial membrane. This study provides direct evidence and a model for the oligomerization and insertion of AMPs into bacterial membrane before entering into cytosol.


Purification of Tag-Free

Thilini O Ukwaththage, Octavia Y Goodwin, Abigael C Songok, Alexa M Tafaro, Li Shen, Megan A Macnaughtan
PMID: 31545893   DOI: 10.1021/acs.biochem.9b00665

Abstract

is an obligate intracellular bacterial pathogen that causes the most common sexually transmitted bacterial disease in the world. The bacterium has a unique biphasic developmental cycle with a type III secretion system (T3SS) to invade host cells. Scc4 is a class I T3SS chaperone forming a heterodimer complex with Scc1 to chaperone the essential virulence effector, CopN. Scc4 also functions as an RNA polymerase binding protein to regulate σ
-dependent transcription. Aggregation and low solubility of 6X-histidine-tagged Scc4 and the insolubility of 6X-histidine and FLAG-tagged Scc1 expressed in
have hindered the high-resolution nuclear magnetic resonance (NMR) structure determination of these proteins and motivated the development of an on-column complex dissociation method to produce tag-free Scc4 and soluble FLAG-tagged Scc1. By utilizing a 6X-histidine-tag on one protein, the coexpressed Scc4-Scc1 complex was captured on nickel-charged immobilized metal affinity chromatography resin, and the nondenaturing detergent, sodium
-lauroylsarcosine (sarkosyl), was used to dissociate and elute the non-6X-histidine-tagged protein. Tag-free Scc4 was produced in a higher yield and had better NMR spectral characteristics compared to 6X-histidine-tagged Scc4, and soluble FLAG-tagged Scc1 was purified for the first time in a high yield. The backbone structure of Scc4 after exposure to sarkosyl was validated using NMR spectroscopy, demonstrating the usefulness of the method to produce proteins for structural and functional studies. The sarkosyl-assisted on-column complex dissociation method is generally applicable to protein complexes with high affinity and is particularly useful when affinity tags alter the protein's biophysical properties or when coexpression is necessary for solubility.


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